(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL
Overview
Description
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL is a chemical compound that features a tert-butyl(dimethyl)silyl group attached to a hydroxyl group. This compound is often used in organic synthesis as a protecting group for alcohols, which helps to prevent unwanted reactions at the hydroxyl site during complex synthetic procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
ROH+TBDMS-Cl+Base→RO-TBDMS+HCl
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new protected alcohols or functionalized derivatives.
Scientific Research Applications
(2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL is widely used in scientific research for various applications:
Chemistry: As a protecting group for alcohols in multi-step organic synthesis.
Biology: Used in the synthesis of biologically active molecules and natural products.
Medicine: Involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL exerts its effects is primarily through the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable, non-reactive shield around the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial in multi-step syntheses where selective reactions are required.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-{[Tert-butyl(dimethyl)silyl]oxy}methylpyrrolidine
- 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-2-propenylsilane
Uniqueness
Compared to similar compounds, (2S)-3-{[Tert-butyl(dimethyl)silyl]oxy}-2-methylpropan-1-OL offers unique advantages in terms of stability and ease of removal. The tert-butyl(dimethyl)silyl group is particularly resistant to acidic and basic conditions, making it a versatile protecting group in various synthetic applications.
Properties
IUPAC Name |
(2S)-3-[tert-butyl(dimethyl)silyl]oxy-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h9,11H,7-8H2,1-6H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWLYVJZJYEJSM-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471331 | |
Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105859-45-8 | |
Record name | (2S)-3-{[TERT-BUTYL(DIMETHYL)SILYL]OXY}-2-METHYLPROPAN-1-OL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40471331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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